molecular formula C22H17N5O5S2 B2669768 Methyl 4-(2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 1351648-01-5

Methyl 4-(2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No. B2669768
CAS RN: 1351648-01-5
M. Wt: 495.53
InChI Key: LTSPJXLLIZHBNW-UHFFFAOYSA-N
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Description

Methyl 4-(2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C22H17N5O5S2 and its molecular weight is 495.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • The 1,3-dipolar addition of acetylenedicarboxylic esters to 2-methyl-4-phenyl-quinazoline 3-oxide in benzene/methanol and benzene/ethanol results in esters of 3-amino-3-phenyl-2-(2-acetamidophenyl)-acrylic acid and by-products of 2-methyl-4-phenyl-5H-benzo[d][1,3]diazepin-5-carboxylic acid. This process demonstrates the chemical reactivity and potential synthetic routes that could be analogous in synthesizing or modifying the target compound (Stauss et al., 1972).
  • Synthesis of 3,5‐disubstituted 1‐amino‐1,3,5‐triazine‐2,4,6‐triones from 1,3,4‐oxadiazol‐2(3H)‐one derivatives through cyclic transformations introduces a method for creating triazine derivatives, suggesting a pathway that could be relevant to the target compound's synthesis or modification (Chau et al., 1997).

Potential Applications and Properties

  • The design and synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents indicate the therapeutic potential of complex heterocyclic compounds. This research highlights the anti-inflammatory and analgesic activities of these compounds, suggesting a possible application area for the target compound in medicinal chemistry (Abu‐Hashem et al., 2020).

Spectroscopic and Computational Studies

  • Studies on the effect of solvent polarizability on the keto/enol equilibrium of bioactive molecules from the 1,3,4-thiadiazole group with a 2,4-hydroxyphenyl function highlight the importance of solvent interactions and structural dynamics in determining the properties of thiadiazole derivatives. These findings could be relevant to understanding the chemical behavior and potential applications of the target compound in various environments (Matwijczuk et al., 2017).

properties

IUPAC Name

methyl 4-[[2-[[5-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O5S2/c1-31-20(30)14-7-9-15(10-8-14)23-18(28)12-33-22-26-25-21(34-22)24-19(29)16-11-17(32-27-16)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,23,28)(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSPJXLLIZHBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.